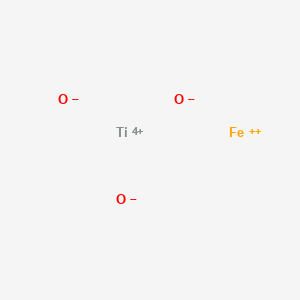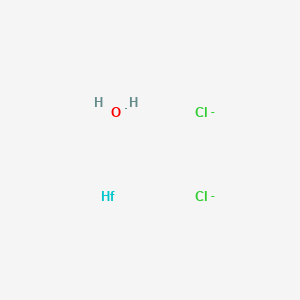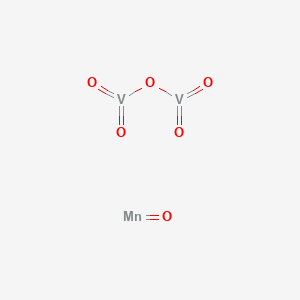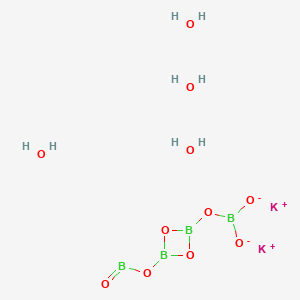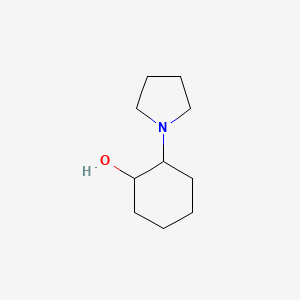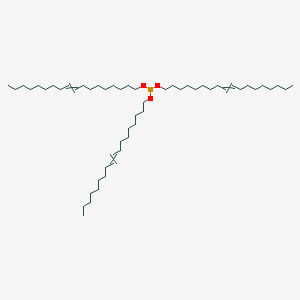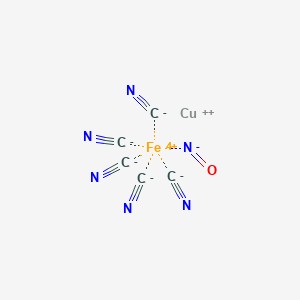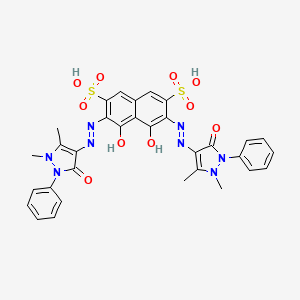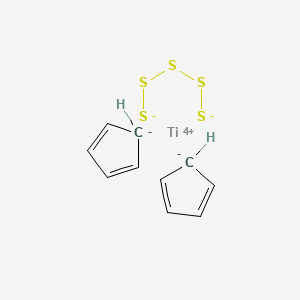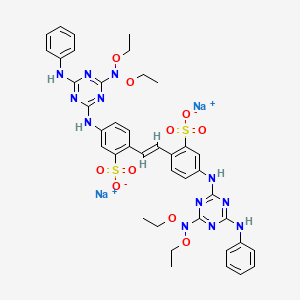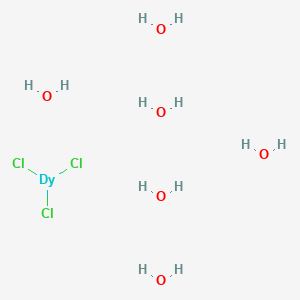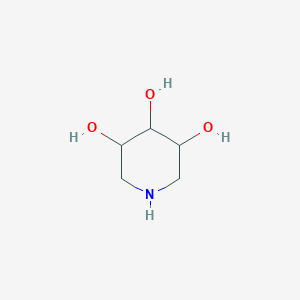
3,4,5-Trihydroxypiperidin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4,5-Trihydroxypiperidines has been explored through various pathways, primarily focusing on deriving these compounds from the chiral pool. Expedient synthesis methods are crucial for accessing these high Fsp3 index drug leads, with strategies targeting the glycobiological machinery of living systems being particularly emphasized (Wood et al., 2018).
Molecular Structure Analysis
Investigations into the molecular and crystal structure, including vibrational spectroscopic, DFT, and molecular docking studies, have provided insights into the structural properties of 3,4,5-Trihydroxypiperidines. These studies reveal the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis, offering a foundation for understanding their interaction with biological targets (Wu et al., 2022).
Applications De Recherche Scientifique
Modulation of Glycosidase Enzymes : 3,4,5-Trihydroxypiperidines are biologically active and primarily modulate glycosidase enzymes due to their structural resemblance to pyranose monosaccharides. Expedient syntheses of these compounds are important for accessing valuable drug leads targeting the glycobiological machinery of living systems (Wood et al., 2018).
Biological Activities : These compounds, including their N‐ and O‐derivatives, show remarkable biological activities, such as immunosuppressant and antibacterial activities, beyond glycosidase inhibition. This suggests their potential in various therapeutic applications (Prichard et al., 2018).
Synthesis of Natural Products and Enzyme Inhibitors : Diversely substituted 3,4,5-trihydroxypiperidines and related compounds have been synthesized, some of which showed moderate inhibition of enzymes like α-L-fucosidase and β-glucosidase (Matassini et al., 2014).
Stereoselective and Biocatalysed Synthesis : Stereoselective and biocatalysed synthetic routes to these compounds and their derivatives are key for their potential as drug leads, particularly for diseases dependent on glycosidase modulation (Prichard et al., 2018).
Synthesis of N-Alkoxy Analogues : Methods for the synthesis of the N-alkoxy analogues of 3,4,5-trihydroxypiperidine have been developed, which are useful for preparing compounds containing the trans diol structure (Sun et al., 1998).
Glycosidase Inhibition by Novel Compounds : Novel 2-aryl-3,4,5-trihydroxypiperidines were synthesized and assayed against enzymes, demonstrating weak inhibition against specific glycosidases (Zhao et al., 2013).
Solid Phase Synthesis of Enantiomerically Pure Compounds : A method for solid phase synthesis of enantiomerically pure 3,4,5-trihydroxypiperidin-2-ones has been described, which is significant for creating specific drug compounds (Piró et al., 2001).
Enantioselective Synthesis : Enantioselective synthesis of these compounds has been reported, contributing to the development of azasugar drugs (Amat et al., 2001).
Orientations Futures
The synthesis of five new multivalent derivatives of a trihydroxypiperidine iminosugar was accomplished through copper catalyzed alkyne-azide cycloaddition (CuAAC) reaction of an azido ending piperidine and several propargylated scaffolds . The resulting multivalent architectures were assayed as inhibitors of lysosomal GCase, the defective enzyme in Gaucher Disease . This suggests potential future directions in the development of treatments for diseases like Gaucher Disease .
Propriétés
IUPAC Name |
piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCNETIHECSPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trihydroxypiperidin | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





